molecular formula C8H13NS B1584073 2-Isopropyl-4,5-dimethylthiazole CAS No. 53498-30-9

2-Isopropyl-4,5-dimethylthiazole

Cat. No. B1584073
CAS RN: 53498-30-9
M. Wt: 155.26 g/mol
InChI Key: GDYKEHYOOVICQZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5-dimethylthiazole is a chemical compound with the molecular formula C8H13NS . It has an average mass of 155.260 Da and a monoisotopic mass of 155.076874 Da .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4,5-dimethylthiazole can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GDYKEHYOOVICQZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Isopropyl-4,5-dimethylthiazole has a density of 1.0±0.1 g/cm3, a boiling point of 209.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.8±3.0 kJ/mol, a flash point of 75.9±7.6 °C, and an index of refraction of 1.514 .

Scientific Research Applications

DNA Binding and Gene Targeting

2-Isopropyl-4,5-dimethylthiazole (iPrTh) has been identified as a new building block in nucleic acid minor groove-binding molecules. A study by Anthony et al. (2004) found that iPrTh binds to the minor groove of DNA, enhancing hydrophobicity and aiding in sequence reading. This finding is significant for the development of new drug candidates targeting specific gene sequences (Anthony et al., 2004).

Synthesis of Novel Compounds

Research by Terzidis et al. (2009) demonstrated the use of 4,5-dimethylthiazole in novel one-pot multicomponent reactions involving chromones, leading to the synthesis of thiazolo- and chromenothiazolopyridines. This finding is essential for expediting the synthesis of complex molecules with potential biological activities (Terzidis et al., 2009).

Molecular Structure and Spectroscopy

Van et al. (2020) investigated the effects of two methyl internal rotations and nitrogen quadrupole coupling in 4,5-dimethylthiazole. This study is crucial for understanding the molecular dynamics and spectroscopic properties of thiazole derivatives, which can impact their chemical and physical behavior in various applications (Van et al., 2020).

Biological and Pharmacological Applications

Research has explored the biological activities of thiazole derivatives, including antimicrobial, antiproliferative, and apoptosis-inducing properties. For instance, Zaki et al. (2016) synthesized and evaluated the antimicrobial activity of various thiazole derivatives, highlighting their potential as antibacterial agents (Zaki et al., 2016).

Drug Delivery Systems

Xu et al. (2018) developed a dual-stimuli-responsive paclitaxel delivery system using diselenide-bond-linked poly(N-isopropylacrylamide)-paclitaxel chemical conjugates. The system showed promising results in carcinoma treatment, demonstrating the potential of 2-Isopropyl-4,5-dimethylthiazole in advanced drug delivery applications (Xu et al., 2018).

Electronic Structure and Conductivity

Filatre-Furcate et al. (2016) studied the electronic structure and conductivity of single-component conductors with bulky substituents, including isopropyl-thiazole derivatives. Their findings contribute to the understanding of molecular metals and organic semiconductors, with potential applications in electronics (Filatre-Furcate et al., 2016).

Safety And Hazards

When handling 2-Isopropyl-4,5-dimethylthiazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKEHYOOVICQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201701
Record name 2-Isopropyl-4,5-dimethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4,5-dimethylthiazole

CAS RN

53498-30-9
Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53498-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4,5-dimethylthiazole
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Record name 2-Isopropyl-4,5-dimethylthiazole
Source EPA DSSTox
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Record name 53498-30-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPYL-4,5-DIMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYM46TUJ40
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Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
RG Buttery, RM Seifert, LC Ling - Journal of Agricultural and Food …, 1975 - ACS Publications
Dry red beans (Phaseolus vulgaris) were treated with a steam distillation continuous extraction apparatus, both under vacuum and at atmospheric pressure. The volatile oils obtained …
Number of citations: 82 pubs.acs.org
K Kubota, A Kobayashi, T Yamanishi - Agricultural and Biological …, 1982 - Taylor & Francis
The cooked odor concentrate from precooked krill was obtained by a simultaneous distillation and extraction system. The resulting odor concentrate was separated into basic, carbonyl …
Number of citations: 48 www.tandfonline.com
MH Lee, CT Ho, SS Chang - Journal of Agricultural and Food …, 1981 - ACS Publications
Volatile flavor compounds were isolated from 70 kg of roasted peanuts by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 26 pubs.acs.org
J Tang, QZ Jin, GH Shen, CT Ho… - Journal of Agricultural …, 1983 - ACS Publications
Volatile flavor compounds were isolated from 150 lb of fried chicken by a specially designed apparatus. The isolated volatile flavor compounds were subjected to extensive gas …
Number of citations: 149 pubs.acs.org
RG Buttery, LC Ling - Journal of Agricultural and Food Chemistry, 1974 - ACS Publications
A number of alkyl-and alkanoylthiazoles have been found in foods, particularly roasted foods. Those found up to the present are summarized in Table I. Other related compounds that …
Number of citations: 33 pubs.acs.org
DP De Schutter, D Saison, F Delvaux… - Journal of agricultural …, 2008 - ACS Publications
The volatile fraction of wort components was studied during boiling. Not less than 118 volatile compounds were identified when unhopped pilsner wort was boiled and samples of wort …
Number of citations: 48 pubs.acs.org
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food additives and Flavourings (FAF) was requested to evaluate the flavouring substances 2,4‐dimethyl‐3‐thiazoline [FL‐no: 15.060] and 2‐isobutyl‐3‐thiazoline [FL‐no: …
Number of citations: 6 efsa.onlinelibrary.wiley.com
H Duppeti, BB Kempaiah… - Flavour and Fragrance …, 2022 - Wiley Online Library
This study reports the aroma profile of Litopenaeus vannamei under different processing conditions such as raw, boiled, hot air dried, microwave dried and roasted using SPME‐GC‐MS…
Number of citations: 5 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 84 efsa.onlinelibrary.wiley.com
CHIT HO, MINH LEE, SS Chang - Journal of Food Science, 1982 - Wiley Online Library
Volatile flavor compounds were isolated from 70 kg of freshly roasted Florida Runner peanuts by a specially designed apparatus. The isolated volatile flavor compounds were subjected …
Number of citations: 87 ift.onlinelibrary.wiley.com

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